Ponericin-G6
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLVDVLGKVGGLIKKLLP |
Origin of Product |
United States |
Discovery and Biological Origin of Ponericin G6
Isolation from Neoponera goeldii (formerly Pachycondyla goeldii) Venom
Ponericin-G6 was discovered and isolated from the venom of the predatory ant, Neoponera goeldii, a species belonging to the Ponerinae subfamily. nih.govnih.gov The isolation of this peptide was part of a broader investigation into the antimicrobial, insecticidal, and hemolytic properties of the components within the ant's venom. nih.govresearchgate.net
The process began with the collection of ants, specifically P. goeldii (now classified as N. goeldii), from which whole venom reservoirs were dissected. researchgate.net To extract the venom components, the reservoirs were subjected to ultrasonic waves in a solution of 30% acetonitrile and 0.2% trifluoroacetic acid. researchgate.net Following this, the empty reservoirs and membranes were removed by centrifugation. researchgate.net
The crude venom extract was then purified using Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC). researchgate.net The initial separation divided the whole venom into four fractions. researchgate.net Of these, only one fraction demonstrated activity against test microbes, Staphylococcus aureus and Escherichia coli. researchgate.net This active fraction was then subjected to further optimized RP-HPLC, which allowed for the separation and purification of fifteen novel peptides, one of which was this compound. nih.govresearchgate.net The purity and identity of the isolated peptides were confirmed through techniques such as Edman degradation and mass spectrometry. researchgate.net
| Isolation & Purification Technique | Description |
| Source Organism | Neoponera goeldii (formerly Pachycondyla goeldii) ants. nih.govnih.gov |
| Venom Extraction | Dissection of venom reservoirs followed by sonication in an acetonitrile/trifluoroacetic acid solution. researchgate.net |
| Purification Method | Multi-step Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC). researchgate.net |
| Identification | Mass spectrometry and Edman degradation were used to determine the amino acid sequences of the purified peptides. researchgate.net |
Identification as a Member of the Ponericin Peptide Family
Following their isolation, the fifteen novel peptides were named "ponericins." nih.gov These peptides were categorized into three distinct families based on similarities in their primary amino acid structures: the Ponericin G, Ponericin W, and Ponericin L families. nih.govresearchgate.net this compound was identified as a constituent of the Ponericin G family. nih.govresearchgate.net
The classification of these families was also supported by their sequence similarities to other known peptides. nih.gov
Ponericin G family , including this compound, shows high sequence similarity to cecropin-like peptides. nih.govresearchgate.net
Ponericin W family shares similarities with gaegurins and melittin. nih.govresearchgate.net
Ponericin L family is similar to dermaseptins. nih.govresearchgate.net
These peptides are generally short, consisting of approximately 30 amino acid residues, and are characterized by a net positive charge and a lack of disulfide bridges. ntnu.nobicnirrh.res.in Structurally, it is suggested that ponericins, including this compound, adopt an amphipathic alpha-helical structure, particularly in membrane-like environments. nih.govbicnirrh.res.in This structure is a common feature among many venom-derived antimicrobial peptides that work by disrupting cell membranes. ntnu.no
| Ponericin Family | Key Characteristics | Sequence Similarity To |
| Ponericin G | Rich in Glycine (B1666218) and Lysine (B10760008) | Cecropin-like peptides nih.govresearchgate.net |
| Ponericin W | Rich in Tryptophan and Lysine | Gaegurins and Melittin nih.govresearchgate.net |
| Ponericin L | Rich in Leucine and Lysine | Dermaseptins nih.govresearchgate.net |
Historical Context of Ant Venom Research in Peptide Discovery
The discovery of this compound and its family of peptides is situated within the expanding field of venom research, particularly focusing on ants. Historically, the venoms of organisms like snakes, scorpions, spiders, and cone snails have been extensively studied, leading to the discovery of numerous bioactive peptides. nih.gov In contrast, ant venoms remained a largely understudied resource for a significant period. nih.govresearchgate.net This was partly due to the small venom yield from individual ants, which posed technical challenges for biochemical analysis. nih.gov
However, the advent of modern, high-resolution analytical techniques, such as advanced mass spectrometry and proteo-transcriptomic analyses, has revolutionized the study of venom from small organisms. nih.govmdpi.com These technologies have enabled researchers to begin uncovering the vast and previously unexplored diversity of peptidic toxins present in ant venoms. nih.gov
Ants (family Formicidae) represent a taxonomically diverse group with over 13,000 species, the majority of which utilize venom for defense, predation, and communication. nih.gov Research has revealed that these venoms are complex cocktails containing not only peptides but also alkaloids, hydrocarbons, and enzymes. nih.govnih.gov The peptide components, like ponericins, are of particular interest. Most proteomic studies have shown a prevalence of small, linear, cytolytic peptides in ant venoms. nih.gov These peptides often possess a range of biological activities, including antimicrobial, insecticidal, hemolytic, and paralytic effects, highlighting their potential as sources for novel therapeutic agents and bioinsecticides. nih.govmdpi.com The systematic investigation of ant venoms, as exemplified by the discovery of the ponericin family, continues to contribute new structural classes of toxins to the broader field of toxinology. nih.gov
Structural Classification and Comparative Analysis of Ponericin G6
Classification within the Ponericin G Family
Computational analyses have also highlighted structural distinctions within the family. When subjected to molecular modeling and stereochemistry validation, Ponericin-G6 and -G7 were the only peptides among a broader group of ponericin-like sequences to have less than 90% of their amino acid residues in the most favorable regions of the Ramachandran plot, suggesting unique conformational properties. nih.gov
Functionally, members of the Ponericin G family exhibit varied activity. While some members like G1 and G3 show marked action against a wide range of microbial strains and are potent insecticides, this compound's activity is more limited. researchgate.net Research findings indicate that this compound is primarily active against certain Gram-positive bacteria and yeast and possesses poor insecticidal properties. researchgate.net
| Peptide | Key Structural Feature | Observed Antimicrobial/Insecticidal Activity |
|---|---|---|
| Ponericin-G1 | Proline residue in mid-sequence | Broad action against microbial strains; strong insecticide researchgate.net |
| Ponericin-G3 | Proline residue in mid-sequence | Broad action against microbial strains; strong insecticide researchgate.net |
| Ponericin-G4 | Proline residue in mid-sequence | Active against some Gram-positive bacteria and yeast; poor insecticide researchgate.net |
| This compound | Shorter sequence; Proline residue near C-terminus nih.gov | Active against some Gram-positive bacteria and yeast; poor insecticide researchgate.net |
| Ponericin-G7 | Shorter sequence; Proline residue near C-terminus nih.gov | Data not specified in sources |
Sequence Homology and Relationship to Other Ponericin Families (W and L)
The division of ponericins into the G, W, and L families is a direct result of comparisons of their amino acid sequences. nih.govresearchgate.net All three classes are composed of cationic, amphiphilic sequences which are common characteristics of many antimicrobial peptides. nih.gov The structural features of ponericins suggest they adopt an amphipathic alpha-helical structure, particularly in membrane-like environments. nih.govresearchgate.net
Ponericin G Family : As detailed above, this family shows significant sequence similarity to cecropins. nih.govresearchgate.net
Ponericin W Family : This family is distinguished by its high sequence similarity to gaegurins and melittin. nih.govresearchgate.net Like the G family, most members contain a conserved proline residue in the middle of the sequence. nih.gov This family generally exhibits marked hemolytic and insecticidal activities in addition to being active against Gram-positive and Gram-negative bacteria and yeast. researchgate.net
Ponericin L Family : This family is defined by its high sequence similarity to dermaseptins. nih.govresearchgate.net It is the most poorly understood of the three families. nih.gov
| Ponericin Family | Primary Structural Homology | Key Features |
|---|---|---|
| G Family (includes G6) | Cecropin-like peptides nih.govresearchgate.net | Conserved proline residue (position varies); variable activity spectrum nih.govresearchgate.net |
| W Family | Gaegurins and Melittin nih.govresearchgate.net | Conserved mid-sequence proline; broad antimicrobial and hemolytic activity nih.govresearchgate.net |
| L Family | Dermaseptins nih.govresearchgate.net | Cationic and amphiphilic; less studied than G and W families nih.gov |
Comparative Analysis with Established Antimicrobial Peptides (e.g., Cecropins, Melittin, Dermaseptins)
The structural relationships of the ponericin families extend to well-characterized antimicrobial peptides (AMPs) from other species, providing a framework for understanding their potential mechanisms of action.
Cecropins : The Ponericin G family, including this compound, is considered to be cecropin-like, sharing approximately 60% sequence similarity with this established AMP family. researchgate.net Cecropins were first identified in insects like the giant silk moth (Hyalophora cecropia) and are known to be potent against Gram-negative bacteria, with lesser activity against Gram-positive strains. nih.govmdpi.comnih.gov Like ponericins, they typically adopt an alpha-helical structure and act by disrupting bacterial membranes. nih.gov The discovery of cecropin-like ponericins in an ant species was significant, as cecropins had previously only been isolated from insects in the Diptera and Lepidoptera families. researchgate.net
Melittin : In contrast to the G family, the Ponericin W family shares about 70% sequence similarity with melittin. researchgate.net Melittin is the primary toxic component of European honeybee (Apis mellifera) venom and is a powerful, 26-residue peptide. nih.govnih.gov It is a widely studied AMP known for its potent ability to disrupt cell membranes, leading to high hemolytic activity. nih.gov Its structure is predominantly an amphipathic α-helix. nih.gov The homology of Ponericin W peptides to melittin aligns with their observed high hemolytic and broad antimicrobial activities. researchgate.net
Dermaseptins : The Ponericin L family is classified based on its high sequence similarity to dermaseptins. nih.govresearchgate.net Dermaseptins are a family of AMPs isolated from the skin of Phyllomedusinae tree frogs. They are known for their broad spectrum of activity against bacteria, fungi, and protozoa. This comparison highlights the diverse evolutionary relationships between venom peptides from different animal classes.
Investigative Studies on Biological Activities of Ponericin G6
Broad-Spectrum Antimicrobial Efficacy
Studies have shown that ponericins exhibit a range of antimicrobial activities, though the efficacy of individual peptides varies significantly. researchgate.netmdpi.com Ponericin-G6, in particular, has been demonstrated to have a targeted spectrum of action, primarily effective against certain Gram-positive bacteria and yeast. mdpi.com
This compound has demonstrated activity against select Gram-positive bacteria. mdpi.com In laboratory analyses, the peptide's efficacy was determined by measuring its Minimal Lethal Concentration (MLC), the lowest concentration of the peptide that kills a particular bacterium. mdpi.com It was found to be potent against Bacillus megaterium, Lactococcus lactis, and Micrococcus luteus. mdpi.com However, it showed no significant activity against the tested strain of Staphylococcus aureus at the concentrations evaluated. mdpi.com
In contrast to its effects on certain Gram-positive organisms, this compound has been found to be inactive against the Gram-negative bacterial strains tested. mdpi.com Investigations revealed that its MLC against both Escherichia coli and Pseudomonas aeruginosa was greater than 100 µM, indicating a lack of significant bactericidal activity against these organisms under the experimental conditions. mdpi.com
The antimicrobial activities of this compound extend to fungal organisms. mdpi.com Specifically, it has been reported to be active against the yeast Saccharomyces cerevisiae. mdpi.com This antifungal property aligns with the broader defensive functions attributed to venom peptides in protecting the ant colony from microbial pathogens. researchgate.netnih.gov
Table 1: Antimicrobial Activity of this compound
Data sourced from research on peptides isolated from Pachycondyla goeldii venom. mdpi.com
| Organism | Type | Minimal Lethal Concentration (MLC) in µM |
|---|---|---|
| Bacillus megaterium | Gram-Positive Bacteria | 6 |
| Lactococcus lactis | Gram-Positive Bacteria | 12 |
| Micrococcus luteus | Gram-Positive Bacteria | 50 |
| Staphylococcus aureus | Gram-Positive Bacteria | >100 |
| Escherichia coli | Gram-Negative Bacteria | >100 |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | >100 |
| Saccharomyces cerevisiae | Fungus (Yeast) | 50 |
Insecticidal Activity
The ponericin family of peptides was investigated for insecticidal properties alongside their antimicrobial effects. researchgate.netmdpi.com While other members of the ponericin G family, such as G1 and G3, were found to be strong insecticides, this compound was characterized as having poor insecticidal properties. mdpi.com The insecticidal activity was evaluated using cricket larvae as a model. researchgate.netnih.gov
Anti-Biofilm Capabilities
While antimicrobial peptides as a class are known to possess anti-biofilm properties, specific investigative studies focusing on the anti-biofilm capabilities of this compound are not extensively documented in scientific literature. Research on other ponericin family members, such as Ponericin G1, has noted their inclusion in composite materials for antibacterial effects, but detailed data on this compound's ability to inhibit or disrupt biofilms is limited. mdpi.com
Elucidation of Molecular Mechanisms of Action of Ponericin G6
Membrane Interaction and Disruption Pathways
The initial and most critical step in the antimicrobial action of Ponericin-G6 is its interaction with the microbial cell membrane. This process is governed by a combination of physicochemical forces and results in the loss of membrane integrity, which is fatal for the microorganism. mdpi.com
The interaction between this compound and microbial cell membranes is a two-step process initiated by electrostatic attraction followed by hydrophobic interactions. mdpi.commdpi.com Microbial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the surface. mdpi.comresearchgate.net As a cationic peptide, this compound possesses a net positive charge, leading to a strong electrostatic attraction to the negatively charged microbial surface. nih.govmdpi.com
This initial electrostatic interaction facilitates the accumulation of peptide molecules on the membrane surface. mdpi.com Once a sufficient concentration is reached, hydrophobic interactions come into play. nih.gov Ponericins are known to adopt an amphipathic α-helical structure in membrane-like environments. researchgate.netnih.gov This structure segregates the hydrophobic and hydrophilic amino acid residues into distinct faces of the helix. The hydrophobic face of the this compound helix can then insert into the nonpolar, acyl chain core of the lipid bilayer, while the hydrophilic face remains associated with the lipid headgroups and the aqueous environment. mdpi.comnih.gov This insertion process is a key driver of membrane destabilization.
| Property | Value/Description | Reference |
|---|---|---|
| Amino Acid Sequence | GLVDVLGKVGGLIKKLLP-NH2 | researchgate.net |
| Net Charge | Positive (Cationic) | nih.gov |
| Structure in Membranes | Amphipathic α-helix | researchgate.netnih.gov |
| Hydrophobicity | Ponericin-like peptides have overall hydrophobicity from 22% to 60.8% | nih.gov |
Following the initial binding and insertion, AMPs like this compound are thought to permeabilize the membrane through one of several proposed models. While the specific model for this compound has not been definitively determined, the common models for AMPs include the barrel-stave, toroidal-pore, and carpet models. mdpi.comresearchgate.netnih.govnih.gov
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate to form a barrel-like channel through the lipid bilayer. The hydrophobic surfaces of the peptides face the lipid acyl chains, while their hydrophilic surfaces line the aqueous pore. mdpi.comnih.govnih.gov
Toroidal-Pore Model: This model also involves the formation of a transmembrane pore. However, in this arrangement, the peptides are associated with the lipid headgroups, inducing the lipid monolayer to bend inward continuously through the pore. The pore is therefore lined by both the peptides and the lipid headgroups. mdpi.comnih.govnih.gov
Carpet Model: In the carpet model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. researchgate.netnih.govresearchgate.net
The specific mechanism employed by a given peptide is influenced by factors such as its structure, concentration, and the lipid composition of the target membrane. nih.gov
The disruption of the microbial membrane's integrity has severe and fatal consequences for the cell. nih.govnih.gov The formation of pores or the disintegration of the membrane leads to:
Leakage of Intracellular Contents: The permeabilized membrane allows the uncontrolled efflux of essential intracellular components, such as ions (e.g., K+), ATP, metabolites, and even larger molecules like RNA and proteins. nih.govnih.gov
Dissipation of Ion Gradients: The membrane disruption collapses the electrochemical gradients that are crucial for vital cellular processes, including ATP synthesis, nutrient transport, and maintaining the correct membrane potential. mdpi.comnih.gov
Loss of Osmotic Balance: The compromised barrier function of the membrane leads to an influx of water and a loss of control over osmotic pressure, which can cause the cell to swell and lyse.
Ultimately, these events lead to the cessation of metabolic activity and microbial cell death. nih.gov
Potential for Interaction with Intracellular Components
While the primary mechanism of action for many AMPs is membrane disruption, there is growing evidence that some peptides can translocate across the microbial membrane without causing complete lysis and then interact with intracellular targets. nih.govmdpi.com These non-membranolytic mechanisms can inhibit essential cellular processes such as DNA replication, transcription, and protein synthesis. nih.govmdpi.comresearchgate.net
For the ponericin family, studies on Ponericin W1 have shown that it can penetrate the cell membrane and bind to the genomic DNA of Geotrichum citri-aurantii. researchgate.net This interaction was shown to suppress both DNA and RNA synthesis. researchgate.net Although this has not been directly demonstrated for this compound, the ability of a related ponericin to access and interact with intracellular components suggests that this compound may also possess the potential to act on internal targets as a secondary or complementary mechanism of action to its membrane-disrupting activity. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Ponericin G6 and Its Analogues
Influence of Amino Acid Composition and Sequence on Biological Activity
The specific sequence of amino acids is the fundamental determinant of a peptide's antimicrobial and hemolytic properties. Within the Ponericin-G family, the composition and placement of key residues significantly influence the peptide's spectrum of activity. nih.gov
A defining feature of the Ponericin G and W families is a conserved proline (Pro) residue. nih.gov In most G-family peptides, such as Ponericin-G1, this proline is located near the center of the sequence, often within a Gly-Pro-Gly motif. plos.org This motif is significant as it is associated with reduced hemolytic activity compared to peptides with an isolated proline residue. plos.org The proline introduces a structural "kink," which affects the peptide's flexibility and interaction with membranes.
| Peptide | Amino Acid Sequence | Key Feature |
|---|---|---|
| Ponericin-G1 | GWKDWAKKAGGWLKKKGPGAVL-NH2 | Central Gly-Pro-Gly motif |
| Ponericin-G6 | GWKALLKKLGKP-NH2 | C-terminal Proline; shorter sequence |
Role of Peptide Cationicity and Hydrophobicity in Activity Spectrum
Cationicity: The net positive charge, contributed by basic amino acid residues such as lysine (B10760008) (Lys) and arginine (Arg), is the primary driver for the initial interaction with target cells. nih.gov It facilitates the electrostatic attraction of the peptide to the negatively charged components of bacterial membranes (e.g., phosphatidylglycerol, cardiolipin), providing selectivity for microbial over zwitterionic mammalian cell membranes. researchgate.netnih.gov Studies on analogues of the related Ponericin L1 have shown that increasing the net positive charge can dramatically improve antibacterial efficacy without a corresponding increase in hemolytic activity. nih.gov
Hydrophobicity: This property, conferred by nonpolar amino acids (e.g., Glycine (B1666218), Alanine (B10760859), Leucine, Tryptophan), is crucial for the peptide's ability to partition into and disrupt the lipid bilayer of the cell membrane. nih.gov However, hydrophobicity is a double-edged sword. While essential for antimicrobial action, excessive hydrophobicity often correlates with increased cytotoxicity, particularly hemolysis, as the peptide interacts more readily with neutral mammalian membranes. nih.govnih.gov An optimal balance is therefore required to maximize antibacterial potency while minimizing host cell toxicity. The interplay between these two properties defines the therapeutic index of the peptide.
Importance of Secondary Structure Conformation, including α-helical Structures, for Membrane Interaction
Upon approaching a membrane environment, ponericins are known to transition from a random coil in aqueous solution to a more ordered secondary structure, predominantly an amphipathic α-helix. nih.gov This conformational change is a critical step in their mechanism of action. Circular dichroism spectroscopy has been used to confirm the adoption of α-helical structures in membrane-mimetic environments for ponericins and related peptides. researchgate.net
The resulting α-helix is amphipathic, meaning it has two distinct faces: a hydrophobic face that interacts with the nonpolar acyl chains of the membrane lipids, and a hydrophilic face where the cationic residues are clustered, interacting with the lipid head groups and water. plos.org This spatial segregation of residues is visualized using computational tools like helical wheel projections. plos.org
The proline residue within the Ponericin-G family plays a crucial role in shaping this secondary structure. Proline is known as a "helix breaker" and introduces a distinct kink. plos.org In most G-family peptides, this central kink facilitates a hinge-like motion, which is believed to be important for pore formation. For this compound, the location of the proline near the C-terminus would result in a longer, uninterrupted N-terminal α-helix, altering how the peptide inserts into and destabilizes the membrane compared to its centrally-kinked relatives.
Design and Synthesis of Modified this compound Analogues for SAR Elucidation
To precisely map the contribution of each structural feature to biological activity, SAR studies rely on the chemical synthesis of modified peptide analogues. nih.gov While specific studies detailing the synthesis of this compound analogues are not prevalent, the methodologies are well-established from research on other AMPs. plos.orgnih.gov Solid-phase peptide synthesis (SPPS) is the standard method employed, allowing for the systematic modification of the peptide sequence. nih.govfrontiersin.org
Potential SAR studies for this compound would involve synthesizing analogues with targeted modifications, such as:
Proline Scanning: Synthesizing a series of G6 analogues where the C-terminal proline is moved to different positions along the peptide backbone to determine how the location of the structural kink affects activity and toxicity.
Alanine Scanning: Systematically replacing each non-alanine amino acid with alanine to identify residues critical for antimicrobial activity and membrane interaction.
Charge Modification: Substituting neutral or hydrophobic residues with lysine or arginine to increase cationicity, or vice-versa, to modulate the peptide's electrostatic interactions. nih.gov
Hydrophobicity Modification: Replacing hydrophobic residues with others of varying hydrophobicity (e.g., Leucine to Alanine or Tryptophan) to fine-tune the hydrophobic moment and its effect on hemolytic activity. nih.gov
These synthetic analogues would then be subjected to biological and biophysical assays to correlate specific structural changes with functional outcomes.
| Modification Strategy | Purpose | Example for this compound (GWKALLKKLGKP-NH2) |
|---|---|---|
| Proline Scanning | Investigate the role of the kink position | GWKALLPKLGK-NH2 |
| Charge Enhancement | Determine the effect of increased cationicity | GWKKLLKKLGKP-NH2 (A4K substitution) |
| Hydrophobicity Reduction | Assess impact on hemolysis and selectivity | GWKALLKKLGKP-NH2 (W2A substitution) |
Application of Computational and Biophysical Approaches in SAR Investigations
A combination of computational and biophysical techniques is indispensable for a comprehensive understanding of this compound's structure-activity relationships. These methods provide insights at a molecular level that complement biological activity data.
Biophysical Approaches:
Circular Dichroism (CD) Spectroscopy: This is the primary technique used to assess the secondary structure of the peptide in different environments (e.g., aqueous buffer vs. membrane-mimetic solvents like trifluoroethanol or lipid vesicles), quantifying the degree of α-helicity. researchgate.net
Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan (Trp) residues, such as the one at the N-terminus of this compound, is used as a sensitive probe. Changes in the fluorescence emission spectrum (e.g., a blue shift) upon addition of lipid vesicles indicate the partitioning of the peptide from an aqueous to a hydrophobic membrane environment. nih.govnih.gov
Computational Approaches:
Molecular Dynamics (MD) Simulations: These powerful in-silico techniques are used to model the dynamic interactions between the peptide and a lipid bilayer at an atomic resolution. MD simulations can visualize peptide insertion, aggregation, and the formation of pores or other membrane defects, providing a mechanistic rationale for observed antimicrobial activity. nih.govnih.gov
Helical Wheel Projections: A simple but effective computational tool to visualize the amphipathic character of a potential α-helical segment, aiding in the prediction of how a peptide will orient itself upon membrane binding. plos.org
These approaches, when used in concert, allow researchers to build a detailed model of how the unique structural features of this compound, such as its short length and C-terminal proline, translate into its specific biological function, guiding the rational design of new therapeutic agents. nih.gov
Biosynthesis and Ecological Significance of Ponericin G6
Biosynthetic Pathways and Precursors of Ponericins in Ant Venom
Ponericins, including Ponericin-G6, are peptides, and as such, their biosynthesis fundamentally involves the transcription and translation of genetic information into a sequence of amino acids. While specific, detailed enzymatic pathways for the synthesis of ponericins within the venom glands of Neoponera goeldii are not extensively characterized, the general process for venom peptide production in Hymenoptera is understood to originate from gene-encoded precursors. nih.govresearchgate.net
Recent proteo-transcriptomic analyses of ant venoms have begun to reveal the diversity of toxin structures and their genetic origins. scienceopen.commdpi.com These studies indicate that venom peptides are typically synthesized as larger precursor proteins, which are then enzymatically processed to yield the final, mature peptide. nih.gov For this compound and other ponericins, this process would involve the cleavage of a pre-pro-region from the initial polypeptide chain. The mature peptides are then stored in the venom reservoir. The primary precursors for this synthesis are the constituent amino acids that make up the peptide's sequence.
Role of this compound in Ant Colony Defense and Social Immunity
A primary role of this compound and its related peptides is in the chemical defense of the ant colony, a concept known as social immunity. researchgate.net Social insects like ants live in dense colonies where pathogens can easily spread. nih.govnih.gov The venom, containing antimicrobial peptides like this compound, functions as a crucial tool for disease prevention. researchgate.net
Research has demonstrated that ponericins exhibit significant antibacterial activity. This is particularly important for a predatory species like N. goeldii, which regularly brings prey items into the nest. These prey can introduce a wide array of microbial pathogens. researchgate.netnih.gov The application of venom to prey or within the nest helps to sterilize food sources and prevent the growth of harmful bacteria and fungi, thereby protecting the brood and the entire colony from disease outbreaks. researchgate.net Studies on the antimicrobial spectrum of ponericins show that this compound is primarily active against Gram-positive bacteria, while showing limited activity against most Gram-negative strains. researchgate.net This defensive antimicrobial function is a clear example of how a chemical compound contributes directly to the collective health and social immunity of the colony. researchgate.netnih.gov
Table 1: Antimicrobial Activity of Selected Ponericins
| Peptide | Activity against Gram-positive bacteria | Activity against Gram-negative bacteria |
|---|---|---|
| Ponericin-G1 | Active against all tested strains | Active against all tested strains |
| This compound | Active against most tested strains | Inactive, with some exceptions |
| Ponericin-L2 | Comparable to crude venom | Less active than crude venom |
This table is based on findings from research on peptides from Pachycondyla goeldii venom, providing a comparative overview of their antimicrobial spectra. researchgate.net
Contribution to Predation and Defense Strategies within Hymenoptera Venom
The venom of Hymenoptera, including ants, wasps, and bees, is a versatile biochemical weapon used for a variety of ecological purposes such as hunting, defense, and competition. nih.govnih.gov this compound exemplifies this multipurpose nature, contributing to both predatory and defensive strategies. nih.govnih.gov
In predation, the venom of N. goeldii is used to subdue prey. Ponericins possess insecticidal properties, contributing to the paralysis and eventual death of other arthropods that the ants prey upon. researchgate.netnih.gov This allows the ants to successfully capture and retrieve food for the colony.
Beyond its role in predation, the venom serves a critical defensive function against predators and competitors. pnas.org The broad-spectrum bioactivity of ponericins, which includes cytolytic and hemolytic activities, makes the ant's sting a potent deterrent. nih.govscienceopen.com The ability of these peptides to disrupt cell membranes is a key mechanism behind their effectiveness as both insecticides and antimicrobial agents. researchgate.netnih.gov Therefore, this compound is an integral part of a sophisticated chemical defense system that is crucial for both overpowering prey and protecting the colony from external threats. nih.govnih.gov
Table 2: Biological Activities of Ponericin Families
| Ponericin Family | Primary Biological Activities | Structural Homology |
|---|---|---|
| G Family (e.g., G6) | Antimicrobial, Insecticidal | Cecropin-like peptides |
| W Family | Antimicrobial, Insecticidal, Hemolytic | Gaegurins, Melittin |
| L Family | Antimicrobial, Insecticidal, Hemolytic | Dermaseptins |
This table summarizes the diverse biological functions attributed to the three main families of ponericin peptides isolated from Neoponera goeldii venom. researchgate.netnih.gov
Synthetic Biology and Engineering Approaches for Ponericin G6
Methodologies for Solid-Phase Peptide Synthesis of Ponericin-G6
The chemical synthesis of this compound, like most peptides for research and development, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. peptide.comnih.gov This approach simplifies the purification process at each step, as excess reagents and by-products can be removed by simple filtration and washing. peptide.comrsc.org
The most common strategy employed for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.gov The synthesis begins from the C-terminus of the peptide, with the first amino acid being anchored to the solid support resin. peptide.comscispace.com The general cycle for synthesizing this compound via Fmoc SPPS involves the following key steps:
Resin Selection and Swelling: A suitable resin, such as a polystyrene-based resin (e.g., Wang or Rink Amide resin), is selected. scispace.com The choice of resin determines whether the final peptide will have a free carboxylic acid or an amide at its C-terminus. The resin must be swelled in an appropriate solvent, typically dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure that the reactive sites within the polymer beads are accessible. scispace.com
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed. This is typically accomplished by treating the resin with a solution of piperidine (B6355638) in DMF. rsc.org The removal of the Fmoc group exposes a free amine, which is necessary for the subsequent coupling reaction.
Amino Acid Coupling: The next Fmoc-protected amino acid in the this compound sequence is activated and coupled to the newly exposed amine on the growing peptide chain. Activation is achieved using coupling reagents that facilitate the formation of the peptide bond. nih.gov Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or, more frequently, uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.org The reaction is driven to completion by using an excess of the activated amino acid. peptide.com
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF to remove all soluble reagents and by-products, ensuring the purity of the growing peptide chain. peptide.com
This cycle is repeated for each amino acid in the this compound sequence. Throughout the synthesis, the reactive side chains of certain amino acids (e.g., Lysine (B10760008), Tryptophan) are protected with temporary protecting groups (e.g., tert-butyl based), which are stable under the conditions of Fmoc removal but can be cleaved at the end of the synthesis. peptide.com
Cleavage and Final Deprotection: Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin support. This final step also removes all the side-chain protecting groups. A strong acid cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions, is used for this purpose. novoprolabs.com The crude peptide is then precipitated, washed, and lyophilized before final purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Common Reagents in Fmoc/tBu Solid-Phase Peptide Synthesis
| Reagent Class | Example Reagent | Function |
|---|---|---|
| Resin | Rink Amide Resin | Solid support for peptide assembly, yields a C-terminal amide. |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminus of the amino acid; removed by base. |
| Solvents | DMF, DCM | Used for resin swelling, washing, and as reaction media. |
| Deprotection Reagent | Piperidine | A base used to remove the Fmoc group. |
| Coupling Reagents | HBTU, HATU, DCC | Activate the carboxylic acid of the incoming amino acid for peptide bond formation. |
| Side-Chain Protecting Groups | Boc (tert-butyloxycarbonyl), Trt (Trityl) | Protect reactive amino acid side chains; removed by acid. |
| Cleavage Reagent | TFA (Trifluoroacetic acid) | Strong acid used to cleave the peptide from the resin and remove side-chain protecting groups. |
Rational Design and Engineering of this compound Variants with Enhanced Properties
Rational design is a powerful strategy used to create peptide variants with improved characteristics, such as increased antimicrobial potency, enhanced selectivity for bacterial over mammalian cells, and greater stability. researchgate.net This approach involves making specific amino acid substitutions based on an understanding of the relationship between the peptide's structure and its function. nih.gov For an α-helical AMP like this compound, key physicochemical properties that can be modulated include hydrophobicity, net positive charge, and amphipathicity. nih.gov
A study on the related peptide Ponericin-W1 demonstrated that systematic modifications to its hydrophobic and hydrophilic regions could significantly enhance its therapeutic profile. nih.gov Replacing cationic amino acids within the hydrophobic face of the helix with hydrophobic residues boosted antibacterial activity. Conversely, increasing the number of cationic residues on the hydrophilic face reduced toxicity towards human red blood cells, thereby improving the peptide's selectivity. nih.gov These principles are directly applicable to the engineering of this compound.
The goals of rationally designing this compound variants typically include:
Improving Selectivity: Bacterial membranes are generally rich in anionic phospholipids, while mammalian cell membranes are typically zwitterionic. Increasing the net positive charge of a peptide can strengthen its initial electrostatic attraction to negatively charged bacterial surfaces, enhancing its selectivity. researchgate.net This can be achieved by substituting neutral or hydrophobic amino acids on the polar face of the helix with cationic residues like Lysine (Lys) or Arginine (Arg).
Modulating Helicity and Amphipathicity: The stability of the α-helical structure and the clear segregation of polar and nonpolar residues (amphipathicity) are crucial for activity. Substitutions can be made to optimize these parameters. For instance, incorporating D-amino acids can sometimes enhance antimicrobial activity, potentially by increasing resistance to proteases or altering the peptide's interaction with the membrane. nih.gov
Table 2: Examples of Rational Substitutions for Engineering this compound
| Design Strategy | Example Substitution (Position-Specific) | Predicted Effect | Rationale |
|---|---|---|---|
| Increase Net Positive Charge | Replace a polar, uncharged residue (e.g., Gln) on the hydrophilic face with Lysine (Lys). | Enhanced selectivity for bacterial membranes; potentially increased antimicrobial activity. | Increases electrostatic attraction to anionic bacterial membranes. researchgate.net |
| Increase Hydrophobicity | Replace a small hydrophobic residue (e.g., Ala) on the hydrophobic face with Tryptophan (Trp). | Enhanced antimicrobial activity against certain pathogens. | Increases interaction with and penetration of the lipid bilayer. |
| Optimize Amphipathicity | Systematically replace residues to create a more defined separation of polar and nonpolar faces. | Improved membrane disruption and potency. | A well-defined amphipathic structure is key for the mechanism of action of many AMPs. nih.gov |
| Reduce Hemolytic Activity | Introduce a Proline residue in the center of the sequence. | Decreased toxicity to red blood cells. | A proline-induced "kink" can disrupt the perfect amphipathic helix, reducing lytic activity against mammalian cells. researchgate.net |
Incorporation of Functional Motifs for Modified Biological Characteristics
Beyond single amino acid substitutions, entire functional motifs can be incorporated into the this compound sequence to impart novel or modified biological properties. These motifs are short amino acid sequences known to influence structure or function.
One common strategy involves modulating the flexibility and structure of the peptide backbone. For example, the introduction of a Proline (Pro) residue can induce a kink in an otherwise linear α-helix. researchgate.net While this might slightly reduce antimicrobial potency in some cases, it can significantly decrease hemolytic activity by disrupting the formation of a perfectly amphipathic structure that can lyse eukaryotic cell membranes. researchgate.net Similarly, motifs such as Gly-X-Gly are known to introduce flexibility. Replacing a central Proline with a Gly-Val-Gly (GVG) motif has been shown in other arachnid antimicrobial peptides to reduce hemolytic activity while preserving antibacterial action. researchgate.net Applying this to this compound could yield variants with an improved therapeutic index.
Other functional motifs could be incorporated to:
Enhance Target Specificity: Fusing this compound with a targeting peptide that specifically recognizes a component on the surface of a particular bacterial species could concentrate its antimicrobial activity where it is most needed, reducing off-target effects. nih.gov
Improve Stability: Peptides can be stabilized against proteolytic degradation by incorporating unnatural amino acids or by cyclization. While not a "motif" in the traditional sense, linking the N- and C-termini (head-to-tail cyclization) can dramatically increase the peptide's half-life in biological systems.
Development of this compound-Inspired Peptidomimetics
A significant limitation for the therapeutic use of natural peptides is their susceptibility to degradation by proteases and their potential for poor bioavailability. mdpi.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are built from non-natural building blocks to overcome these limitations. mdpi.commdpi.com The development of this compound-inspired peptidomimetics would involve creating molecules that replicate the key structural features of this compound—namely its cationic and amphipathic nature—but with a modified chemical backbone that is resistant to enzymatic cleavage. mdpi.com
Several classes of peptidomimetics could be explored:
Peptoids (N-substituted glycines): Peptoids are polymers of N-substituted glycine (B1666218) residues. The side chains are attached to the backbone nitrogen atom rather than the α-carbon. mdpi.com This modification makes them highly resistant to proteases. A peptoid version of this compound would be designed by arranging the side chains along the glycine backbone to mimic the amphipathic α-helical structure of the original peptide.
β-Peptides: These are polymers of β-amino acids, which have an extra carbon atom in their backbone compared to the α-amino acids found in natural peptides. β-peptides can fold into stable secondary structures, including helices, that can present side chains in a manner that mimics the surface of an α-helical AMP like this compound. mdpi.com
Non-peptide scaffolds: It is also possible to use non-peptide organic scaffolds to position functional groups (e.g., cationic and hydrophobic moieties) in the correct spatial orientation to mimic the active surfaces of this compound.
The primary advantage of these approaches is the creation of molecules with enhanced stability and often improved biocompatibility, making them more viable candidates for drug development. mdpi.com Solid-phase synthesis techniques are readily adaptable for the convenient preparation of large libraries of such analogs for screening and optimization. mdpi.com
Advanced Research Methodologies and Analytical Techniques Applied to Ponericin G6
Spectroscopic Techniques for Characterizing Peptide-Membrane Interactions
Spectroscopic methods are fundamental in understanding the initial and crucial steps of an antimicrobial peptide's action: its interaction with and disruption of microbial membranes. frontiersin.org These techniques can reveal changes in the peptide's secondary structure and its effect on membrane integrity. Many peptides are unstructured in an aqueous solution but adopt regular secondary structures like α-helices or β-sheets when they associate with a membrane. frontiersin.org
Circular Dichroism (CD) spectroscopy is a primary tool for monitoring these conformational changes. By measuring the differential absorption of left and right-circularly polarized light, CD can determine the secondary structure of a peptide like Ponericin-G6 in different environments. For example, studies on other peptides have shown a transition from a random coil structure in a buffer solution to a more ordered α-helical structure in the presence of membrane-mimicking environments, such as detergent micelles or liposomes. ubc.ca
Fluorescence spectroscopy, often utilizing the intrinsic fluorescence of tryptophan residues within the peptide sequence or extrinsic fluorescent probes, provides data on the peptide's binding affinity to membranes and its insertion depth. mdpi.com For instance, the binding parameters of a peptide to model membranes can be evaluated by separating bound and free peptides and measuring the fluorescence in each phase. mdpi.com Furthermore, dye-leakage assays, where the release of a fluorescent dye like calcein (B42510) from liposomes is monitored, offer direct evidence of membrane permeabilization. Studies on a representative peptide showed it induced significantly more calcein leakage in liposomes mimicking prokaryotic membranes (POPC:POPG) compared to those mimicking eukaryotic membranes (POPC), suggesting a mechanism that involves pore formation in bacterial targets. nih.gov
Fluorescence Correlation Spectroscopy (FCS) can also be used to measure peptide diffusion and "image" the formation of lipid domains induced by the peptide in model membranes. upenn.edu
| Technique | Parameter Measured | Typical Finding for an Antimicrobial Peptide | Reference Insight |
|---|---|---|---|
| Circular Dichroism (CD) | Peptide secondary structure (e.g., α-helix, β-sheet content) | Peptide transitions from a random coil in solution to an α-helical structure upon binding to negatively charged model membranes. | ubc.ca |
| Fluorescence Spectroscopy | Binding affinity (Kd), membrane insertion depth, and aggregation state. | Strong binding to prokaryotic membrane mimics with evidence of peptide oligomerization within the bilayer. | frontiersin.orgmdpi.com |
| Calcein Leakage Assay | Membrane permeabilization and pore formation. | Dose-dependent leakage of calcein from liposomes, indicating membrane disruption. Higher leakage in bacterial vs. eukaryotic models. | nih.gov |
| Fluorescence Correlation Spectroscopy (FCS) | Peptide diffusion dynamics and peptide-induced lipid domain formation. | Slower peptide diffusion when bound to membranes, indicating strong interaction and potential formation of peptide-lipid clusters. | upenn.edu |
Advanced Microscopy for Cellular and Biofilm Imaging Studies
Advanced microscopy techniques are indispensable for visualizing the consequences of this compound activity on bacterial cells and complex biofilm communities. These methods bridge the gap between molecular interactions and observable antimicrobial outcomes.
Confocal Laser Scanning Microscopy (CLSM) is a cornerstone technology for studying biofilms, allowing for the three-dimensional visualization of these structured communities. imrpress.com By using fluorescent stains such as SYTO-9 (stains all cells) and propidium (B1200493) iodide (stains dead cells with compromised membranes), CLSM can be used to assess the bactericidal activity of a peptide within a biofilm. ubc.ca This approach provides spatial information on where and to what extent cell death occurs within the biofilm matrix. ubc.ca
Atomic Force Microscopy (AFM) offers nanoscale resolution imaging of surfaces. eurekalert.org It can be used to directly visualize the impact of peptides on the bacterial cell envelope, revealing morphological changes such as membrane roughening, blebbing, or the formation of pores. An automated large-area AFM platform has been developed to connect detailed observations of individual cells with broader views covering entire biofilm structures, providing an unprecedented view of biofilm organization. eurekalert.org
Other advanced techniques include single- and two-photon fluorescence microscopy, which can be employed to detect specific enzymatic activities within a biofilm, offering insights into its metabolic state and maturity. nih.gov
| Microscopy Technique | Primary Application | Information Gained | Reference Insight |
|---|---|---|---|
| Confocal Laser Scanning Microscopy (CLSM) | 3D visualization of biofilm structure and viability. | Spatial distribution of live and dead cells within the biofilm after peptide treatment; biofilm thickness and architecture. | ubc.caimrpress.com |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging of single cells and biofilms. | Nanoscale changes in cell membrane morphology (e.g., pore formation, surface roughening); visualization of biofilm matrix components. | eurekalert.org |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Tracking peptide interactions with cells in real-time. | Quantitatively tracks the relative amounts of monomeric, oligomerized, and cytoplasmic peptide species over time. | frontiersin.org |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of cell surface topography. | Detailed visualization of peptide-induced damage to the bacterial cell envelope, such as membrane disruption and cell lysis. | frontiersin.org |
High-Throughput Screening Platforms for Activity Profiling
To efficiently evaluate the therapeutic potential of this compound and its analogues, high-throughput screening (HTS) platforms are employed. These systems allow for the rapid assessment of peptide activity against large libraries of microbial strains or under various conditions.
One common HTS method involves using SPOT-synthesized peptide arrays on cellulose (B213188) membranes. nih.gov This technique allows for the synthesis and screening of hundreds of peptide variants simultaneously to assess their antibiofilm activity. nih.gov For example, this approach was used to systematically assess variants of the peptides IDR-1002 and IDR-HH2 to identify sequences with enhanced antibiofilm and immunomodulatory properties. nih.gov
Another powerful HTS approach utilizes microfluidics and fluorescence-activated cell sorting (FACS). mdpi.com This involves encapsulating single cells from a microbial population with a reporter pathogen that produces a fluorescent protein (like GFP) in microdroplets. If a co-encapsulated cell produces a compound that kills the reporter pathogen, the fluorescence in that droplet decreases, allowing it to be sorted and analyzed. mdpi.com This ultrahigh-throughput method can screen millions of cells to discover potent antimicrobial producers. mdpi.com Similarly, genetically regulated screens that use a GFP reporter to signal the production of antimicrobial compounds can be used to rank the activity of engineered enzymes or peptides. nih.gov
| Step | Description | Example Platform/Technique | Reference Insight |
|---|---|---|---|
| 1. Library Generation | Creation of a diverse set of peptide variants to be tested. | SPOT-synthesis on cellulose membranes; combinatorial peptide libraries. | nih.gov |
| 2. Activity Assay | Rapid screening of the library for a desired biological activity (e.g., antimicrobial, antibiofilm). | Fluorescence-based reporter assays (e.g., GFP); microfluidic droplet-based co-cultivation. | mdpi.comnih.gov |
| 3. Hit Identification | Selection of peptides that show high activity in the primary screen. | Automated plate readers; Fluorescence-Activated Cell Sorting (FACS). | mdpi.com |
| 4. Secondary Validation | Confirmation of the activity of "hit" peptides using more traditional, lower-throughput methods. | Minimum Inhibitory Concentration (MIC) assays; biofilm disruption assays. | nih.gov |
Molecular Dynamics Simulations and Computational Modeling in Peptide Research
Molecular Dynamics (MD) simulations and other computational methods provide unparalleled, atomistic-level insight into how peptides like this compound function. unibo.it These techniques can model the dynamic behavior of a peptide and its interaction with a bacterial membrane over time, complementing experimental data. frontiersin.orgnih.gov
MD simulations can predict the preferred orientation and insertion depth of a peptide in a lipid bilayer, revealing the specific amino acid residues that anchor the peptide to the membrane. nih.gov These simulations are used to monitor the stability of the peptide's structure and its interactions with its target. nih.govfrontiersin.org Key parameters analyzed include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the peptide's backbone atoms over time compared to a reference structure, indicating conformational stability. A stable RMSD suggests the peptide maintains a consistent structure when bound to its target. nih.govfrontiersin.org
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the peptide. nih.govfrontiersin.org
Binding Free Energy (e.g., MM/GBSA): Calculates the energy of binding between the peptide and its target, predicting the strength and favorability of the interaction. nih.govfrontiersin.org
For example, MD simulations of the cyclotide Globa D interacting with a protein target showed stable protein-ligand interactions and a low binding energy, suggesting it is a promising candidate. frontiersin.orgnih.gov Such computational approaches are crucial for the rational design of new peptide variants with enhanced stability and activity. frontiersin.org
| Parameter | Definition | Insight Provided for Peptide Research | Reference Insight |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Assesses the conformational stability of the peptide-membrane complex over the simulation time. Low and stable RMSD values indicate a stable interaction. | nih.govfrontiersin.org |
| Root Mean Square Fluctuation (RMSF) | A measure of the deviation of each individual residue's position from its time-averaged position. | Identifies flexible and rigid regions of the peptide, which can be important for binding and function. | nih.govfrontiersin.org |
| Binding Free Energy (MM/GBSA) | Molecular Mechanics/Generalized Born Surface Area is a method to estimate the free energy of binding of a ligand to a protein or membrane. | Quantifies the strength of the peptide-membrane interaction. More negative values indicate stronger, more stable binding. | nih.govfrontiersin.org |
| Interaction Analysis | Identification of specific intermolecular forces (e.g., hydrogen bonds, electrostatic interactions) between the peptide and lipid molecules. | Reveals the key residues and forces driving the binding process, guiding rational design of peptide analogues. | nih.gov |
Translational Potential and Future Research Directions
Exploration of Ponericin-G6 as a Template for Novel Antimicrobial Agents
The unique structural and functional attributes of this compound make it an excellent scaffold for the design of new antimicrobial agents. researchgate.netnih.gov As part of the ponericin family, which is classified into three groups (G, W, and L) based on primary structure similarities, this compound possesses a distinct amino acid sequence that can be systematically modified to enhance its therapeutic properties. nih.govnih.gov
Researchers are utilizing naturally occurring AMPs like ponericins as templates to develop synthetic peptides with improved efficacy and selectivity. researchgate.netrsc.org This rational design approach involves modifying the hydrophobic and hydrophilic regions of the parent peptide. For instance, studies on Ponericin-W1, a related peptide, have shown that replacing cationic amino acids in the hydrophobic domain can enhance antibacterial activity, while increasing cationic residues in the hydrophilic region can reduce toxicity to human cells, thereby improving bacterial selectivity. rsc.org Similar strategies could be applied to the this compound sequence to create analogues with a superior therapeutic index.
The development of novel agents from AMP templates is a rapidly advancing field, leveraging computational tools and bioinformatics to predict the antimicrobial potential of newly designed sequences. mit.edumdpi.com This in silico approach, followed by synthesis and laboratory testing, streamlines the discovery process, making it more time and cost-effective. mit.edu By using this compound as a blueprint, scientists can generate a library of derivative peptides, optimizing for features such as membrane penetration, target specificity, and stability.
Table 1: Amino Acid Sequence of Selected Ponericin Peptides
This table highlights the primary structure of this compound in comparison to other members of the ponericin G family, providing a basis for understanding its potential as a design template.
| Peptide Name | Amino Acid Sequence |
|---|---|
| Ponericin G1 | GWKDWAKKAGGWLKKKGPGMAKAALKAAMQ-NH2 |
| Ponericin G2 | GWKDWLKKGKEWLKAKGPGIVKAALQAATQ-NH2 |
| Ponericin G5 | GLKDWVKIAGGWLKKGPGILKAAMAAATQ-NH2 |
| This compound | GLVDVLGKVGGLIKKLLP-NH2 |
Source: nih.gov
Strategies for Overcoming Antimicrobial Resistance (AMR) Based on this compound Research
Antimicrobial peptides, including this compound, offer a significant advantage in combating antimicrobial resistance because their primary mechanism of action differs fundamentally from that of conventional antibiotics. rsc.org Most AMPs act by physically disrupting the integrity of bacterial cell membranes. nih.govnih.gov This process, which can involve pore formation or membrane thinning, leads to the leakage of intracellular contents and ultimately cell death. researchgate.netnih.gov Because this mechanism targets the fundamental structure of the cell membrane, it is more difficult for bacteria to develop resistance compared to the target-specific actions of traditional antibiotics. nih.govrsc.org
The development of drugs based on this compound could provide a new class of therapeutics for which there is no pre-existing resistance. nih.govmdpi.com Research into ponericin-like peptides confirms their potential to disrupt bacterial membranes, suggesting their utility against multidrug-resistant (MDR) pathogens. nih.govresearchgate.net Furthermore, AMPs can serve as adjuvants, restoring the effectiveness of conventional antibiotics that have lost efficacy due to resistance. nih.gov The unique mode of action of this compound makes it a valuable candidate for developing therapies that are less prone to the rapid emergence of resistance that plagues current antibiotic treatments. mit.edu
Applications in Biofilm Eradication and Prevention
Bacterial biofilms—structured communities of bacteria encased in a self-produced matrix—are a major clinical problem, as they exhibit high tolerance to conventional antibiotics and host immune responses. AMPs represent a promising strategy for tackling these resilient structures. nih.gov Research on ponericin-like peptides has demonstrated significant antibiofilm activity. nih.govresearchgate.net
The mechanisms by which these peptides combat biofilms are multifaceted. They can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. nih.gov For established biofilms, AMPs can penetrate the protective matrix and kill the embedded bacteria. mdpi.compeptide.com A study on a ponericin-like peptide isolated from Bombyx mori hemolymph confirmed its ability to inhibit biofilm formation and disrupt existing structures through membrane disruption. nih.govresearchgate.net This suggests that this compound and its derivatives could be developed for applications such as coating medical devices to prevent biofilm-associated infections or as a therapeutic agent to treat chronic infections characterized by biofilm formation. nih.govmdpi.com
Table 2: Research Findings on Antimicrobial and Antibiofilm Activities of Ponericin-like Peptides
This table summarizes key findings from studies on peptides similar to this compound, illustrating their potential against resistant bacteria and biofilms.
| Peptide Studied | Key Finding | Implication for this compound |
|---|---|---|
| Bm-ponericin-L1 | Exhibited promising antibiofilm activity and membrane disruption potential against ESKAPE pathogens. nih.govresearchgate.net | Suggests this compound may also be effective in preventing and eradicating biofilms. |
| Marine Peptide N6NH2 Analogs | Showed strong destructive abilities on mature biofilms of multidrug-resistant Aeromonas veronii. mdpi.com | Highlights the potential of modifying peptide structures, like that of this compound, to enhance biofilm eradication. |
Prospects in Agricultural and Insect Pest Management
The biological activities of ponericins extend beyond human pathogens, showing potential for agricultural applications. The original research on the venom of Pachycondyla goeldii identified not only antibacterial but also insecticidal properties in the isolated peptides. nih.gov This dual activity suggests that this compound could be explored as a bio-insecticide for crop protection.
AMPs derived from sources like spider venom are already being investigated as biological agents for controlling agricultural pests, particularly those resistant to conventional insecticides. nih.gov These peptides often act by perturbing insect cell membranes, a mechanism analogous to their antimicrobial action. nih.gov The development of this compound as a pest control agent could involve its expression in transgenic plants to provide durable, built-in resistance against herbivorous insects. nih.gov This approach offers a promising alternative to synthetic chemical pesticides, potentially reducing their environmental impact and addressing the challenge of insecticide resistance. nih.govnih.gov
Remaining Challenges and Open Questions in this compound Research and Development
Despite its significant potential, the translation of this compound from a promising molecule to a viable therapeutic or agricultural product faces several hurdles common to AMP development.
Scientific and Technical Barriers: A primary scientific challenge is the limited understanding of the precise structure-activity relationship for this compound. Further research is needed to determine which structural motifs are critical for its antimicrobial, insecticidal, and antibiofilm activities, as well as its selectivity. Additionally, developing AMPs effective against Gram-negative bacteria is particularly difficult due to their protective outer membrane. nih.gov
Economic and Regulatory Factors: The cost of peptide synthesis is a significant economic barrier. Large-scale production of this compound or its derivatives using standard chemical synthesis can be expensive. Overcoming this requires investment in more efficient recombinant production systems. From a regulatory standpoint, the pathway for approving a novel AMP-based drug is complex and requires extensive preclinical and clinical data, which demands substantial investment. nih.gov
Stability and Delivery: Natural peptides are often susceptible to degradation by proteases in the body, which can limit their therapeutic efficacy. Research must focus on developing strategies to enhance the stability of this compound, such as amino acid modifications or novel formulation and delivery systems.
Specificity and Toxicity: While AMPs are generally more selective for microbial membranes, potential toxicity to host cells remains a concern. A key open question is how to optimize the structure of this compound to maximize its potency against target pathogens while ensuring minimal off-target effects on human or plant cells.
Addressing these challenges through continued, focused research will be crucial to unlocking the full translational potential of this compound and other promising antimicrobial peptides.
Q & A
Q. What are the primary structural and functional characteristics of Ponericin-G6, and how are these properties experimentally validated?
this compound, a cationic antimicrobial peptide, is characterized by its α-helical structure and membrane-disruptive activity. Structural validation typically employs circular dichroism (CD) spectroscopy under lipid-mimetic conditions to confirm α-helical folding . Functional assays, such as minimal inhibitory concentration (MIC) tests against Gram-negative/positive bacteria, are used to quantify antimicrobial efficacy. NMR and mass spectrometry further validate peptide purity and sequence .
Q. What standardized protocols exist for synthesizing and purifying this compound in laboratory settings?
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the gold standard. Critical steps include resin selection (e.g., Rink amide MBHA), deprotection with 20% piperidine, and cleavage using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5). Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. MALDI-TOF or ESI-MS confirms molecular weight .
Q. How can researchers design in vitro assays to evaluate this compound’s cytotoxicity and selectivity?
Use mammalian cell lines (e.g., HEK293 or red blood cells) to assess cytotoxicity via MTT or LDH assays. Selectivity indices (SI) are calculated as SI = IC₅₀ (mammalian cells)/MIC (bacterial cells). Include controls like melittin (highly cytotoxic) and polymyxin B (selective for Gram-negative bacteria) .
Advanced Research Questions
Q. What mechanistic hypotheses explain conflicting data on this compound’s efficacy in biofilm eradication versus planktonic bacteria?
Biofilm resistance may arise from extracellular polymeric substance (EPS) barriers or altered bacterial metabolism. Test hypotheses via:
- EPS quantification (crystal violet assay) before/after treatment.
- Transcriptomic analysis (RNA-seq) of biofilm vs. planktonic cells.
- Confocal microscopy with LIVE/DEAD staining to visualize penetration . Contradictions may stem from variations in biofilm maturity or strain-specific EPS composition .
Q. How can molecular dynamics (MD) simulations optimize this compound’s design for enhanced stability in serum?
MD simulations (e.g., GROMACS) model peptide-lipid interactions under physiological conditions. Key parameters:
Q. What statistical methods resolve discrepancies in this compound’s reported hemolytic activity across studies?
Meta-analysis using standardized datasets (e.g., % hemolysis at 100 μM) identifies confounding variables:
Q. How do researchers design comparative studies to evaluate this compound against novel engineered analogs?
Use a tiered approach:
- Tier 1 : In vitro MIC and hemolysis assays.
- Tier 2 : In vivo efficacy in murine infection models (e.g., thigh abscess).
- Tier 3 : Pharmacokinetic profiling (half-life, tissue distribution). Include benchmarks like LL-37 or indolicidin. Statistical power analysis ensures sample adequacy (α=0.05, β=0.2) .
Methodological Guidance
- Data Presentation : Use tables to compare MIC values across bacterial strains (include ATCC references) and figures for structural models (e.g., PyMOL renderings) .
- Reproducibility : Document synthesis protocols in Supplementary Materials, specifying resin lot numbers and HPLC gradients .
- Ethics : Adhere to institutional guidelines for antimicrobial resistance studies (e.g., BSL-2 containment for ESKAPE pathogens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
